3,4,5-Trimethyl-4H-1,2,4-triazole
Overview
Description
3,4,5-Trimethyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C5H9N3. It is a derivative of 1,2,4-triazole, characterized by three methyl groups attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of secondary amides with hydrazides, followed by cyclodehydration. Triflic anhydride activation and microwave-induced cyclodehydration have been shown to be effective in producing 3,4,5-trisubstituted 1,2,4-triazoles .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in recyclable reaction media such as polyethylene glycol .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of reduced derivatives.
Substitution: The methyl groups on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups replacing the methyl groups. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3,4,5-Trimethyl-4H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors .
Mechanism of Action
The mechanism of action of 3,4,5-Trimethyl-4H-1,2,4-triazole involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The triazole ring can act as a pharmacophore, binding to biological receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4,5-Trimethyl-4H-1,2,4-triazole include:
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 3,5-Dimethyl-4H-1,2,4-triazole
- 3,4,5-Triphenyl-4H-1,2,4-triazole .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity compared to other triazole derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,4,5-trimethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-6-7-5(2)8(4)3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZFPHRTKOOKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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